2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine
Overview
Description
“2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine” is a chemical compound that belongs to the class of pyrazine derivatives. It has a molecular formula of C10H14ClN3O2S, an average mass of 275.755 Da, and a monoisotopic mass of 275.049530 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring attached to a piperidine ring via a methylsulfonyl group .Scientific Research Applications
Synthesis and Antimicrobial Activity
One significant application of pyrazine derivatives, including compounds structurally related to 2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine, is in the synthesis of new heterocycles with antimicrobial properties. For instance, El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of various heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, demonstrating its potential in developing antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Green Mechanochemical Synthesis
A green and efficient approach to synthesizing pyrazole derivatives, closely related to the this compound structure, has been developed. Saeed and Channar (2017) demonstrated a solvent-free, grinding-induced method for creating these compounds, highlighting an environmentally friendly synthesis method (Saeed & Channar, 2017).
Role in Tuberculostatic Activity
The pyrazine core, as seen in this compound, has been utilized in synthesizing compounds with potential tuberculostatic activity. Foks et al. (2005) reported on the creation of various pyrazine derivatives showing considerable tuberculostatic properties, suggesting their potential application in treating tuberculosis (Foks et al., 2005).
Factor Xa Inhibitors
In cardiovascular research, pyrazine derivatives have been explored as potential inhibitors of Factor Xa, an important enzyme in the coagulation cascade. Nishida et al. (2004) synthesized piperidine carboxylic acid derivatives of pyrazino benzothiazine, demonstrating significant inhibitory activity, indicating their potential in developing new cardiovascular drugs (Nishida et al., 2004).
properties
IUPAC Name |
2-chloro-3-(1-methylsulfonylpiperidin-4-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2S/c1-17(15,16)14-6-2-8(3-7-14)9-10(11)13-5-4-12-9/h4-5,8H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWSWOYSCUQHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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